molecular formula C10H7F3O5 B13686486 3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13686486
M. Wt: 264.15 g/mol
InChI Key: ROCFGYGJSOMIMP-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of innovative reagents . The reaction conditions often involve the use of trifluoromethoxylation reagents under controlled temperature and pressure to ensure the selective introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7F3O5

Molecular Weight

264.15 g/mol

IUPAC Name

3-[4-hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H7F3O5/c11-10(12,13)18-8-4-5(1-2-6(8)14)3-7(15)9(16)17/h1-2,4,14H,3H2,(H,16,17)

InChI Key

ROCFGYGJSOMIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)OC(F)(F)F)O

Origin of Product

United States

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